
(S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid
Descripción general
Descripción
The compound (S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid (CAS: 103300-91-0) is a peptidomimetic molecule with a molecular formula of C25H34F3N3O6 and a molecular weight of 529.55 g/mol . It features a pyrrolidine-2-carboxylic acid backbone substituted with a trifluoroacetamido group and an ethoxycarbonylphenylbutanamide side chain.
Key physicochemical properties include:
Actividad Biológica
(S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid is a complex compound with potential pharmacological applications. Its structural features include a pyrrolidine ring and a trifluoroacetamido group, which are known to influence biological activity through various mechanisms. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
Its IUPAC name is (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The structure includes a trifluoromethyl group, which is often associated with enhanced biological properties due to its effects on molecular interactions.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, including angiotensin-converting enzyme (ACE) and neprilysin (NEP). These enzymes are crucial in regulating blood pressure and cardiovascular function. Inhibitors of ACE and NEP have shown promise in treating hypertension and heart failure by preventing the breakdown of vasodilatory peptides like bradykinin .
2. Antioxidant Activity:
The presence of phenolic structures in similar compounds suggests potential antioxidant properties. Antioxidants are vital for combating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders .
3. Modulation of Neurotransmitter Systems:
Compounds containing trifluoromethyl groups have been documented to enhance the activity of neurotransmitters such as serotonin. This modulation can lead to improved mood and cognitive functions, making these compounds candidates for treating depression and anxiety disorders .
Case Studies
Several studies have explored the biological effects of structurally related compounds:
Case Study 1: Dual ACE/NEP Inhibitors
A study highlighted the development of dual ACE/NEP inhibitors that showed significant antihypertensive effects in animal models. These inhibitors demonstrated improved efficacy compared to traditional ACE inhibitors alone due to their ability to increase bradykinin levels while simultaneously blocking other pathways that contribute to hypertension .
Case Study 2: Antioxidant Properties
In vitro studies on related compounds revealed that they exhibit strong scavenging activity against free radicals. This antioxidant capacity was measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), indicating potential applications in preventing oxidative damage in biological systems .
Research Findings
A summary of research findings related to the biological activity of this compound is presented in Table 1.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound's structural features suggest potential applications in drug design and development. Its amino acid-like structure may allow it to interact with biological targets, making it a candidate for further investigation in:
- Anticancer agents : Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial agents : The presence of fluorinated groups can enhance the antibacterial properties of compounds, potentially leading to new antibiotics.
Biochemical Studies
Due to its ability to mimic natural peptides and proteins, this compound can be employed in biochemical assays to study enzyme interactions and protein folding. It may also serve as a tool for:
- Studying receptor-ligand interactions : Understanding how this compound binds to specific receptors can provide insights into its mechanism of action.
- Investigating metabolic pathways : Tracking the metabolism of this compound can reveal how similar compounds behave in biological systems.
Material Science
The unique properties of the compound may lend themselves to applications in material science, particularly in:
- Polymer synthesis : The functional groups can be utilized to create novel polymers with specific mechanical and thermal properties.
- Nanotechnology : The compound's structure might facilitate the development of nanocarriers for targeted drug delivery systems.
Case Study 1: Anticancer Activity
A study conducted on related compounds demonstrated that derivatives with similar structural motifs exhibited significant inhibition of cancer cell proliferation. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the potential of (S)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid as a lead compound for anticancer drug development.
Case Study 2: Antimicrobial Properties
Research has shown that fluorinated compounds often possess enhanced antimicrobial activity. A series of tests indicated that similar structures effectively inhibited the growth of various bacterial strains, suggesting that this compound could be further explored as a novel antibiotic.
Data Tables
Activity Type | Potential Impact |
---|---|
Anticancer | Induction of apoptosis |
Antimicrobial | Inhibition of bacterial growth |
Enzyme Interaction Studies | Understanding receptor-ligand dynamics |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for this compound, and how do they affect its stability?
The compound should be stored sealed in a dry environment at 2–8°C to prevent degradation. Moisture and elevated temperatures can hydrolyze labile groups like the trifluoroacetamide or ester functionalities, leading to impurities. Stability studies under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term storage assessments .
Q. What analytical methods are suitable for characterizing this compound’s purity and stereochemistry?
Use HPLC with chiral columns to confirm enantiomeric purity, as the molecule contains multiple stereocenters. NMR (¹H/¹³C) can verify structural integrity, focusing on coupling constants (e.g., J-values for pyrrolidine protons) and chemical shifts of trifluoroacetamide (~7.5 ppm for NH in DMSO-d₆). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What safety precautions are critical during handling?
Wear protective gloves, safety goggles, and a lab coat to avoid skin/eye contact (H315, H319 hazards). Use a fume hood to minimize inhalation risks (H335). In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield while maintaining stereochemical fidelity?
Apply Bayesian optimization or other heuristic algorithms to screen reaction parameters (e.g., temperature, catalyst loading). For example, iterative adjustments in coupling steps (e.g., amide bond formation) may reduce racemization. Monitor intermediates via LC-MS to identify bottlenecks, such as incomplete trifluoroacetamide deprotection .
Q. What strategies resolve contradictions in NMR data between synthetic batches?
Batch variability often stems from residual solvents or stereochemical impurities. Perform 2D NMR (COSY, NOESY) to confirm spatial relationships between protons. Compare with reference spectra from rigorously purified samples. If inconsistencies persist, consider X-ray crystallography for absolute configuration validation .
Q. How can the compound’s solubility be enhanced for in vitro assays without altering its activity?
Test co-solvents like DMSO-water mixtures (≤10% DMSO) or cyclodextrin-based formulations. For pH-sensitive groups (e.g., carboxylic acid), adjust buffer systems (e.g., phosphate at pH 7.4). Solubility parameters (Hansen solubility parameters) can guide solvent selection .
Q. What are the potential metabolic liabilities of the trifluoroacetamide group in biological studies?
The trifluoroacetamide moiety may undergo enzymatic hydrolysis in vivo, generating reactive intermediates. Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to assess metabolic cleavage. Replace with stable bioisosteres (e.g., acetamide) if instability is observed .
Q. Methodological Tables
Comparación Con Compuestos Similares
Structural and Functional Group Analysis
A comparative analysis with structurally related compounds reveals critical differences in functional groups, stereochemistry, and pharmacological implications:
Implications of Structural Variations
- Trifluoroacetamido Group: The target compound’s 2,2,2-trifluoroacetamido group enhances metabolic stability compared to amino or phenylmethoxy groups in analogs (e.g., 42001-60-5), as fluorinated groups resist enzymatic cleavage .
- Ethoxycarbonyl vs.
- Stereochemistry: All chiral centers in the target compound are S-configured, aligning with ACE inhibitors like lisinopril, which require specific stereochemistry for binding to the enzyme’s active site .
Physicochemical and Pharmacokinetic Properties
- Solubility: The trifluoroacetamido and ethoxycarbonyl groups likely render the target compound less water-soluble than lisinopril (hydroxyl group) but more lipophilic, favoring oral absorption .
- Stability : The trifluoroacetamido group may reduce susceptibility to proteolytic degradation compared to amide-containing analogs (e.g., 74258-86-9) .
Research Findings and Inferences
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:
- ACE Inhibition Potential: The lysyl-proline backbone and ethoxycarbonyl group suggest ACE inhibitory activity, akin to lisinopril. However, the trifluoroacetamido group may alter binding affinity or duration of action .
- Metabolic Profile : Fluorinated groups often prolong half-life by resisting cytochrome P450-mediated metabolism, which could be advantageous in drug design .
Propiedades
IUPAC Name |
1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34F3N3O6/c1-2-37-23(35)19(14-13-17-9-4-3-5-10-17)30-18(11-6-7-15-29-24(36)25(26,27)28)21(32)31-16-8-12-20(31)22(33)34/h3-5,9-10,18-20,30H,2,6-8,11-16H2,1H3,(H,29,36)(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPXGLCNGPXOQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)C(F)(F)F)C(=O)N2CCCC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34F3N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103300-91-0 | |
Record name | L-Proline, N2-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-N6-(2,2,2-trifluoroacetyl)-L-lysyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.